Floxuridine is a prodrug that is rapidly catabolized in vivo to 5-fluorouracil when administered by rapid injection. In addition, floxuridine inhibits thymidylate synthase (EC50 = 0.6 nM), interfering with DNA synthesis. It has been used to treat various cancers, particularly metastases to the liver. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Floxuridine is a fluorinated pyrimidine monophosphate analogue of 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP) with antineoplastic activity. As an antimetabolite, floxuridine inhibits thymidylate synthase, resulting in disruption of DNA synthesis and cytotoxicity. This agent is also metabolized to fluorouracil and other metabolites that can be incorporated into RNA and inhibit the utilization of preformed uracil in RNA synthesis. (NCI04) Floxuridine (FUDR) is a pyrimidine analogue used as an antineoplastic agent, usually as a continuous hepatic arterial infusion to treat hepatic metastases from colon cancer. Intraarterial floxuridine is associated with a very high rate of serum enzyme and bilirubin elevations during therapy, and with frequent biliary damage that can result in a secondary sclerosing cholangitis, which can be severe and lead to cirrhosis. Floxuridine, also known as fudr or 5FDU, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Floxuridine is a drug which is used for palliative management of gastrointestinal adenocarcinoma metastatic to the liver, when given by continuous regional intra-arterial infusion in carefully selected patients who are considered incurable by surgery or other means. also for the palliative management of liver cancer (usually administered by hepatic intra-arterial infusion). Floxuridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Floxuridine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Related Compounds
5-Fluorouracil (5-FU)
Leucovorin Calcium
Relevance: Leucovorin Calcium is frequently used in combination with Floxuridine [, , ]. This combination aims to enhance the anti-tumor activity of Floxuridine by increasing the intracellular levels of reduced folates, which are essential for the binding of 5-FU (the active metabolite of Floxuridine) to its target enzyme, thymidylate synthase.
Irinotecan
Oxaliplatin
Relevance: Oxaliplatin, in combination with Floxuridine and other chemotherapeutic agents, has been investigated as a treatment option for advanced colorectal cancer with liver metastases []. The combination demonstrated promising efficacy but was associated with significant toxicity.
Thymidine
Relevance: Thymidine plays a crucial role in the mechanism of action of Floxuridine [, ]. Floxuridine, after conversion to 5-FU, inhibits thymidylate synthase, leading to the depletion of thymidine nucleotides required for DNA synthesis. Thymidine can be used to reverse the antiviral effects of Floxuridine in vitro, highlighting the importance of thymidine synthesis pathways in Floxuridine's mechanism of action [].
3',5'-Distearoyl-5-fluoro-2'-deoxyuridine
Compound Description: 3',5'-Distearoyl-5-fluoro-2'-deoxyuridine is a lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with stearic acid []. This modification aims to improve its cellular uptake.
Relevance: This prodrug, encapsulated in solid lipid nanoparticles, demonstrated improved cellular uptake and significantly higher efficacy compared to Floxuridine alone in various human cancer cell lines []. This finding highlights the potential of prodrug strategies in enhancing the therapeutic efficacy of Floxuridine.
Floxuridine Oligomers
Compound Description: Floxuridine oligomers are a class of anticancer oligonucleotide drugs composed of multiple Floxuridine residues linked together [, ]. They offer the advantage of enhanced cytotoxicity per Floxuridine monomer due to their unique mechanism of action. Upon entering cells, they are degraded by nucleases, directly releasing the active metabolite, floxuridine monophosphate.
Floxuridine Diacetate (FUDRA)
Compound Description: Floxuridine Diacetate is another lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with acetic anhydride [].
Relevance: Similar to the distearoyl derivative, FUDRA aims to overcome the limitations of Floxuridine by increasing its lipophilicity and thus improving its cellular uptake and biodistribution. FUDRA encapsulated in solid lipid nanoparticles exhibited a high entrapment efficiency and good size distribution, making it a promising candidate for further development [].
Compound Description: These prodrugs involve the conjugation of various amino acids to Floxuridine via an ester linkage [, , , ]. The rationale behind this approach is to improve the oral bioavailability of Floxuridine by exploiting the peptide transporter 1 (PEPT1), a protein responsible for transporting di- and tripeptides across the intestinal epithelium.
Dipeptide Monoester Prodrugs of Floxuridine
Compound Description: Dipeptide monoester prodrugs of Floxuridine represent a further development of the amino acid prodrug strategy [, ]. By conjugating dipeptides instead of single amino acids to Floxuridine, researchers aim to further enhance the affinity and selectivity for the PEPT1 transporter.
Floxuridine-Layered Double Hydroxide Nanohybrids
Compound Description: Floxuridine-Layered Double Hydroxide (LDH) nanohybrids are a novel drug delivery system where Floxuridine is intercalated into the interlayer spaces of LDHs []. This intercalation aims to control the release of Floxuridine, improving its pharmacokinetic profile and reducing systemic toxicity.
Relevance: In vitro studies showed that Floxuridine-LDH nanohybrids effectively controlled the release of Floxuridine, exhibiting a significantly slower drug release rate compared to a simple physical mixture of Floxuridine and LDH []. This controlled release property makes these nanohybrids promising candidates for further development as a potential treatment option for various cancers.
Floxuridine-Lipiodol Emulsion
Compound Description: Floxuridine-lipiodol emulsion is a formulation used in transcatheter arterial chemoembolization (TACE), a minimally invasive procedure for treating liver cancer [, , ]. Lipiodol, an iodized oil, acts as a carrier for Floxuridine and an embolic agent, selectively delivering Floxuridine to the tumor and blocking its blood supply.
Soluble in water (50 mg/ml), alcohol (1:12), isopropyl alcohol (1:43), methanol (1:7), aqueous buffers, acetone, DMSO (49 mg/ml) at 25 °C, and ethanol (10 mg/ml) at 25 °C. Insoluble in ether, benzene, and chloroform.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is known as FITC (Fluorescein isothiocyanate), which is the type of fluorescein used to conjugate with most JIR antigens and proteins purified except for streptavidin. The fluorescein-based conjugates absorb light at 492 nm and then fluoresce to the maximum intensity at 520 nanometers. While less visible than other dyes that emit green fluorescence, FITC is a popular fluorophore in applications that do not require exceptional sensitivities. One of the major drawbacks of fluorescein is its speedy photobleaching (fading) which can be reduced by using an anti-fading substance in the medium used for mounting.
The story of FITC
Fluorescein isothiocyanate (FITC) is an isothiocyanate derivative of fluorescein, which is utilized for a wide range of purposes, such as flow cytometry. The first time it was mentioned in 1942, FITC was the original fluorescein molecule, which is functionalized by an isothiocyanate reaction group (-N=C=S) that replaces hydrogen atoms on the bottom of the structure. It is generally offered as a mix of isomers, including fluorescein 5-isothiocyanate (5-FITC) and fluorescein six isothiocyanate (6-FITC). FITC is reactive to nucleophiles, including sulfhydryl and amine group on protein. It was developed in the laboratory of Robert Seiwald and Joseph Burckhalter in 1958.
Utilization of FITC
Fluorescein derivatives are one of the most frequently used fluorescent reagents in biological research due to their high absorptivity, the highest quantum yield of fluorescence, and excellent water solubility.
FITC has emission and excitation spectrum peak wavelengths that range between 519 nm and 495 nm. This gives it a green hue. Like many fluorochromes, it is susceptible to photobleaching; because of the issues that photobleaching causes, derivatives of fluorescein, such as Alexa 488 as well as DyLight 488, were developed for a range of biological and chemical applications where higher fluorescence intensity, greater photostability or various attachment groups are required. Additionally, certain experiments employ FITC's photobleaching capacity to assess proteins' lateral mobility in membranes, using the recovery method of fluorescence after photobleaching.
FITC is widely used to label antibodies (IgG) and in various other immunological applications. It is also utilized in flow cytometry, an instrument used by biologists for studying cells with high precision.
FiVe1 is a novel vimentin (VIM) ligand, selectively and irreversibly inhibiting the growth of mesenchymally transformed breast cancer cells and soft tissue sarcomas of diverse histological subtypes.
FK3311 is a cyclooxygenase-2 (COX-2) inhibitor. FK3311 has protective effects on hepatic ischemia-reperfusion injury stemming from the marked inhibition of TxA2. Ischemia-reperfusion injury is induced by activation of the arachidonic acid cascade following the induction of cyclooxygenase-2.
FK 33-824 is a stable synthetic analog of methionine enkephalin (ENKEPHALIN, METHIONINE). Actions are similar to those of methionine enkephalin. Its effects can be reversed by narcotic antagonists such as naloxone.
FK-409 is a NO donor. It liberates NO in a time-dependent manner with a half-life of approximately 40 minutes in phosphate buffer (pH 7.4) at 37°C. The IC50 for the inhibition of platelet aggregation is 4.9 µM. FK409 is a cell permeable NO donor which produces vasorelaxation.